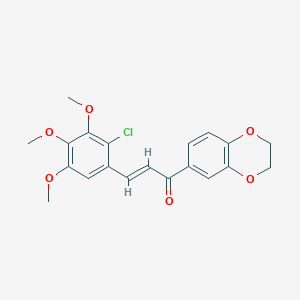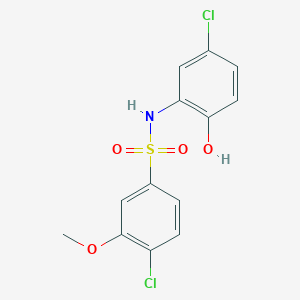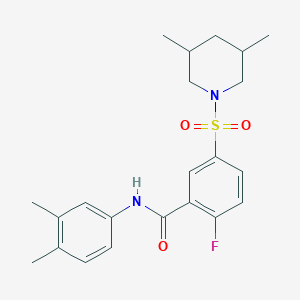
N-(2-(N-(2-methoxyphenethyl)sulfamoyl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(N-(2-methoxyphenethyl)sulfamoyl)ethyl)benzamide, commonly known as MSEB, is a novel compound that has gained significant interest in recent years due to its potential applications in scientific research. This compound has been synthesized using a unique method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Wirkmechanismus
MSEB exerts its effects by binding to sigma-1 receptors, which are located in various tissues, including the brain, heart, and immune system. Activation of sigma-1 receptors has been shown to modulate various cellular processes, including calcium signaling, neurotransmitter release, and protein folding. MSEB has been shown to increase the activity of sigma-1 receptors, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
MSEB has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of neurotransmitter release, and the inhibition of cancer cell growth. MSEB has also been shown to have neuroprotective effects, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MSEB has several advantages for laboratory experiments, including its high affinity for sigma-1 receptors, its ability to modulate various cellular processes, and its potential applications in cancer research. However, there are also some limitations to its use in laboratory experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on MSEB, including the development of more potent and selective sigma-1 receptor ligands, the investigation of its potential applications in the treatment of neuropsychiatric disorders, and the exploration of its potential applications in drug discovery and development. Additionally, further studies are needed to determine the optimal dosage and administration of MSEB for its various applications in scientific research.
Synthesemethoden
MSEB is synthesized using a three-step process involving the reaction of 2-methoxyphenethylamine with chlorosulfonyl isocyanate, followed by the reaction of the resulting product with 2-aminoethylbenzamide, and finally, the reaction of the resulting product with acetic anhydride. The final product is purified using column chromatography, and its identity is confirmed using spectroscopic methods.
Wissenschaftliche Forschungsanwendungen
MSEB has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological and pathological processes, including pain perception, neuroprotection, and neuropsychiatric disorders. MSEB has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-[2-[2-(2-methoxyphenyl)ethylsulfamoyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-24-17-10-6-5-7-15(17)11-12-20-25(22,23)14-13-19-18(21)16-8-3-2-4-9-16/h2-10,20H,11-14H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGPGIXVCHQSKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNS(=O)(=O)CCNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(N-(2-methoxyphenethyl)sulfamoyl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(ethylcarbamoyl)amino]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2886094.png)
![2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-3-phenylpropanoic acid](/img/structure/B2886095.png)




![5-[3-(2-Methoxyphenoxy)piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2886106.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2886107.png)


![(4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)(1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2886112.png)
![N-(3-fluoro-4-methylphenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2886113.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2886116.png)